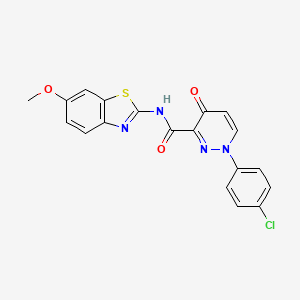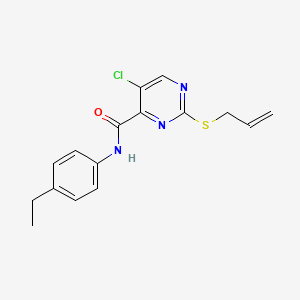![molecular formula C21H29BrN2O2 B11376424 (5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11376424.png)
(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a brominated aromatic ring and a diazatricyclic core, which contribute to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[331One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where boron reagents are used to form carbon–carbon bonds.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: It can be used in the production of advanced materials and in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The brominated aromatic ring and diazatricyclic core allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazatricyclic and brominated aromatic compounds. For example:
Tricyclo[3.3.1.1(3,7)]decane, 2-bromo-: This compound shares a similar tricyclic structure but lacks the diazatricyclic core.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane: This compound features a brominated aromatic ring but differs in its overall structure.
The uniqueness of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of a brominated aromatic ring and a diazatricyclic core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H29BrN2O2 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
2-(5-bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H29BrN2O2/c1-13(2)20-9-23-11-21(14(3)4,19(20)25)12-24(10-20)18(23)16-8-15(22)6-7-17(16)26-5/h6-8,13-14,18H,9-12H2,1-5H3 |
Clé InChI |
ZKWCMNDEVPKJFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11376341.png)
![4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11376344.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide](/img/structure/B11376348.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11376372.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11376378.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B11376385.png)
![3-nitro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11376393.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11376401.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11376403.png)
![2-{[4-(4-Methylphenoxy)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11376407.png)
![4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11376419.png)
![Methyl 4-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11376431.png)
